N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide
Description
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. The structure includes a 2-methylphenyl substituent at position 2 of the triazolothiazole ring and a 2-nitrobenzenesulfonamide group linked via an ethyl chain at position 4.
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S2/c1-13-6-2-3-7-15(13)18-21-19-23(22-18)14(12-29-19)10-11-20-30(27,28)17-9-5-4-8-16(17)24(25)26/h2-9,12,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUSSMJRCYLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the reaction of 2-methylphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the triazolothiazole scaffold . The final compound is obtained by reacting this scaffold with 2-nitrobenzene-1-sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of eco-friendly solvents and catalysts is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
- Core Structure : Shares the [1,2,4]triazolo[3,2-b][1,3]thiazole ring but substitutes the 2-methylphenyl group with a 3-methylphenyl moiety.
- Sulfonamide Group: Replaces the nitro group with a 4-phenoxybenzenesulfonamide, introducing bulkier aromaticity and reduced electron-withdrawing effects.
- Implications: The 3-methylphenyl isomer may exhibit altered steric interactions in binding environments, while the phenoxy group enhances lipophilicity compared to the nitro substituent .
2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazole (7a) and Derivatives
- Core Structure : Features a benzothiazole (benzene fused to thiazole) instead of a simple thiazole ring, increasing aromatic conjugation.
- Substituents : Methylthio groups at position 2; lacks the ethyl-sulfonamide side chain.
- Physicochemical Data :
- 7a : Melting point 148–150°C, molecular formula C₁₀H₈N₃S₂.
- 7b (6-Methyl derivative) : Melting point 162–164°C, molecular formula C₁₁H₁₀N₃S₂.
- Synthesis : Prepared via photolysis of sulfilimines, highlighting a divergent route compared to sulfonamide-linked analogs .
*Calculated based on molecular formulas.
Heterocyclic Variants with Divergent Cores
N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide
- Core Structure : [1,2,4]Triazolo[4,3-b]pyridazine instead of triazolothiazole, altering electronic properties and hydrogen-bonding capacity.
- Substituents: Mesitylamino (2,4,6-trimethylphenyl) and 4-methylbenzamide groups.
- Implications : The pyridazine ring may enhance solubility in polar solvents compared to thiazole systems .
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide
- Core Structure : [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, a fused system with sulfur and nitrogen atoms.
- Substituents : Ethyl and 2-methylbenzamide groups.
- Molecular Weight : 363.44 g/mol.
Functional Group Comparisons
- Nitro vs. Phenoxy (Sulfonamide Groups): The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity or binding to electron-rich biological targets. In contrast, the phenoxy group in ’s compound contributes to higher lipophilicity (logP ~4.2 estimated) compared to nitro (logP ~1.8).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
